molecular formula C18H18BrNO2 B8383678 5-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one

5-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one

Cat. No. B8383678
M. Wt: 360.2 g/mol
InChI Key: SOCXXMMYGILNTO-UHFFFAOYSA-N
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Patent
US07915256B2

Procedure details

A suspension of sodium hydride (130 mg, 60% dispersion in mineral oil, 3.2 mmol) and tetra-nbutylammonium iodide (243 mg, 0.68 mmol) in THF (20 mL) is stirred at rt and a solution of 5-bromo-2,3-dihydroisoindol-1-one (675 mg, 3.2 mmol) in THF (20 mL) and DMF (4 mL) is added. After 75 min 4-methoxybenzyl bromide (460 μL, 3.2 mmol) is added and stirring is continued for 4 h. Sodium hydride (635 mg, 60% dispersion in mineral oil, 15.9 mmol) is then added and stirring is continued for 30 min before iodomethane (1.19 mL, 19 mmol) is added and the mixture heated to 70° C. for 30 min. After cooling, NH4Cl (sat. aq.) is added and the mixture is diluted with ethyl acetate (120 mL). The layers are separated, the organic phase is dried over MgSO4 and the solvents removed under reduced pressure. The residue is purified by silica chromatography, eluting with 5% to 10% ethyl acetate in petroleum ether to afford the title compound as a yellow oil (640 mg, 1.78 mmol).
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
243 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
675 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
460 μL
Type
reactant
Reaction Step Four
Quantity
635 mg
Type
reactant
Reaction Step Five
Quantity
1.19 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].[Br:4][C:5]1C=[C:7]2[C:11](=[CH:12][CH:13]=1)[C:10](=O)NC2.[CH3:15][O:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Br)=[CH:19][CH:18]=1.IC.[NH4+:27].[Cl-].[CH2:29]1[CH2:33][O:32][CH2:31][CH2:30]1>CN(C=O)C.C(OCC)(=O)C>[Br:4][C:5]1[CH:13]=[C:12]2[C:29](=[CH:30][CH:31]=1)[C:33](=[O:32])[N:27]([CH2:21][C:20]1[CH:23]=[CH:24][C:17]([O:16][CH3:15])=[CH:18][CH:19]=1)[C:11]2([CH3:7])[CH3:10] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
130 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
243 mg
Type
reactant
Smiles
[I-]
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
675 mg
Type
reactant
Smiles
BrC=1C=C2CNC(C2=CC1)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
460 μL
Type
reactant
Smiles
COC1=CC=C(CBr)C=C1
Step Five
Name
Quantity
635 mg
Type
reactant
Smiles
[H-].[Na+]
Step Six
Name
Quantity
1.19 mL
Type
reactant
Smiles
IC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 70° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica chromatography
WASH
Type
WASH
Details
eluting with 5% to 10% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C2C(N(C(C2=CC1)=O)CC1=CC=C(C=C1)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.78 mmol
AMOUNT: MASS 640 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.